molecular formula C19H22O4 B7752038 2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

Cat. No.: B7752038
M. Wt: 314.4 g/mol
InChI Key: NCMYDXHKZDWJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound. It is characterized by the presence of a phenoxy group and a dihydroxyphenyl group attached to an ethanone backbone. This compound is often used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl-4-methylphenol and 2,4-dihydroxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenoxy and dihydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone.

    2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)acetic acid: Contains a carboxylic acid group instead of an ethanone.

Uniqueness

2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-12-5-8-18(15(9-12)19(2,3)4)23-11-17(22)14-7-6-13(20)10-16(14)21/h5-10,20-21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMYDXHKZDWJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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